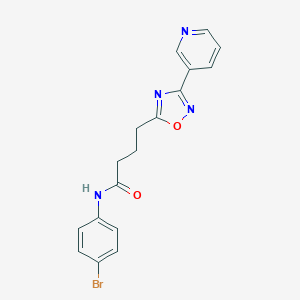
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as CDOB, is a psychoactive drug that belongs to the phenethylamine and benzamide classes. CDOB is a potent agonist for the 5-HT2A receptor, which is a subtype of serotonin receptor. The drug has been synthesized and studied for its potential use in scientific research.
Wirkmechanismus
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide acts as a potent agonist for the 5-HT2A receptor, which is a subtype of serotonin receptor. The drug binds to the receptor and activates it, leading to a cascade of biochemical and physiological effects. The activation of the 5-HT2A receptor is thought to be responsible for the psychedelic effects of drugs like LSD and psilocybin.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a range of biochemical and physiological effects. The drug has been shown to increase levels of serotonin and dopamine in the brain, leading to changes in mood, perception, and cognition. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages as a research tool. The drug is highly potent and selective for the 5-HT2A receptor, making it a useful tool for studying the receptor and its effects. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is also relatively stable and easy to synthesize, making it a cost-effective option for researchers.
However, there are also several limitations to using N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments. The drug has a short half-life, which means that its effects are relatively short-lived. This can make it difficult to study the long-term effects of the drug. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a psychoactive drug, which means that it can cause changes in behavior and perception that may interfere with experimental results.
Zukünftige Richtungen
There are several future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the potential therapeutic applications of the drug. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have antidepressant and anxiolytic effects in animal models, suggesting that it may have potential as a treatment for mood disorders.
Another area of interest is the development of new drugs that target the 5-HT2A receptor. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been used as a starting point for the development of new drugs that are more selective and potent than the original compound.
Conclusion:
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, or N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, is a psychoactive drug that has been synthesized and studied for its potential use in scientific research. The drug acts as a potent agonist for the 5-HT2A receptor and has been used to study the receptor and its effects on the brain. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages as a research tool, but also has limitations that must be taken into account. There are several future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, including its potential therapeutic applications and the development of new drugs that target the 5-HT2A receptor.
Synthesemethoden
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a multi-step process involving the reaction of several chemicals. The synthesis process involves the reaction of 2,5-dimethoxyphenethylamine with 4-chlorobutyryl chloride to produce 4-chloro-2,5-dimethoxyphenylbutanoyl chloride. This product is then reacted with 3-phenyl-1,2,4-oxadiazole to form the final product, N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. The drug has been used to study the 5-HT2A receptor and its role in various physiological and behavioral processes. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been used to study the effects of serotonin on the brain and its potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H20ClN3O4 |
|---|---|
Molekulargewicht |
401.8 g/mol |
IUPAC-Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C20H20ClN3O4/c1-26-16-12-15(17(27-2)11-14(16)21)22-18(25)9-6-10-19-23-20(24-28-19)13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
QOIJIQMJHLPQIH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)OC)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)

![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)


![N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277437.png)
![1-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B277439.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277440.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)
![3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)

![N-[2-(methylsulfanyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277446.png)